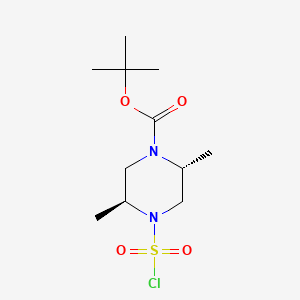
tert-butyl (2R,5S)-4-(chlorosulfonyl)-2,5-dimethylpiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2R,5S)-4-(chlorosulfonyl)-2,5-dimethylpiperazine-1-carboxylate is a complex organic compound featuring a piperazine ring substituted with a chlorosulfonyl group and tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,5S)-4-(chlorosulfonyl)-2,5-dimethylpiperazine-1-carboxylate typically involves multiple steps. One common method includes the protection of the piperazine nitrogen atoms followed by selective chlorosulfonylation. The reaction conditions often require the use of chlorosulfonic acid or sulfuryl chloride as chlorosulfonylating agents under controlled temperatures to avoid over-chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2R,5S)-4-(chlorosulfonyl)-2,5-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides.
Hydrolysis: Formation of carboxylic acids.
Aplicaciones Científicas De Investigación
tert-Butyl (2R,5S)-4-(chlorosulfonyl)-2,5-dimethylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chlorosulfonyl group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which tert-butyl (2R,5S)-4-(chlorosulfonyl)-2,5-dimethylpiperazine-1-carboxylate exerts its effects involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2R,5S)-2,5-diethylpiperazine-1-carboxylate
- tert-Butyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate
Uniqueness
tert-Butyl (2R,5S)-4-(chlorosulfonyl)-2,5-dimethylpiperazine-1-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity compared to other piperazine derivatives. This makes it particularly valuable in applications requiring selective modification of biomolecules or the synthesis of complex organic compounds.
Propiedades
Fórmula molecular |
C11H21ClN2O4S |
|---|---|
Peso molecular |
312.81 g/mol |
Nombre IUPAC |
tert-butyl (2R,5S)-4-chlorosulfonyl-2,5-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C11H21ClN2O4S/c1-8-7-14(19(12,16)17)9(2)6-13(8)10(15)18-11(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+/m1/s1 |
Clave InChI |
YQPQWMDGUOJWNM-BDAKNGLRSA-N |
SMILES isomérico |
C[C@H]1CN([C@@H](CN1S(=O)(=O)Cl)C)C(=O)OC(C)(C)C |
SMILES canónico |
CC1CN(C(CN1S(=O)(=O)Cl)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B13447734.png)
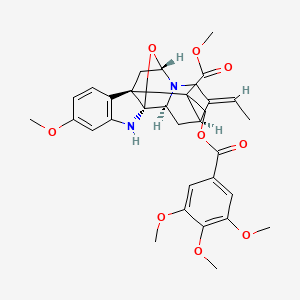
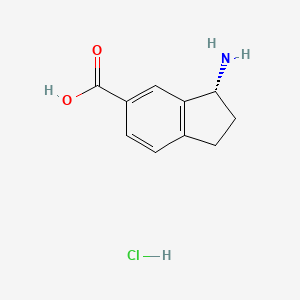
![N-[2-[4-[(E)-4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]piperazin-1-yl]ethyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B13447763.png)

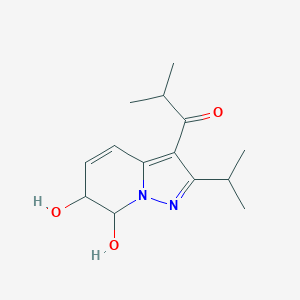
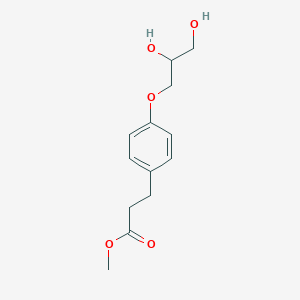

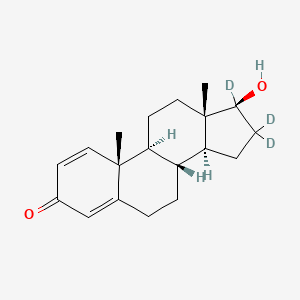
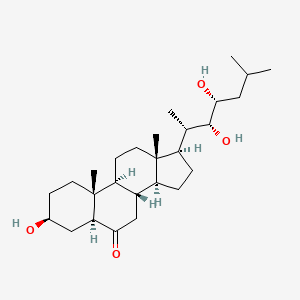
![2-[(6-Bromo-5-fluoropyridin-2-yl)amino]acetic acid](/img/structure/B13447796.png)

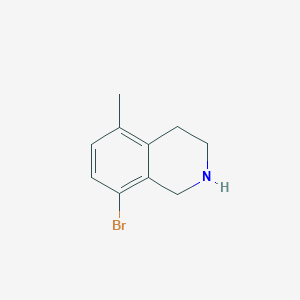
![4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13447813.png)
